

reducing residual stress in sputtered tantalum films on titanium

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Compound of Interest

Compound Name: *tantalum;titanium*

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Technical Support Center: Tantalum Film Deposition on Titanium

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing residual stress in sputtered tantalum films on titanium substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of residual stress in sputtered tantalum films on titanium?

Residual stress in sputtered thin films arises from a combination of intrinsic and extrinsic factors. Intrinsic stress is generated during the film growth process itself and is related to the accumulation of defects, grain boundary formation, and ion bombardment effects (the "atomic peening" effect). Extrinsic stress, also known as thermal stress, is due to the mismatch in the coefficient of thermal expansion (CTE) between the tantalum film and the titanium substrate as the sample cools down from the deposition temperature.

Q2: How does sputtering pressure affect the residual stress of tantalum films?

Sputtering pressure is a critical parameter for controlling residual stress. The relationship is generally non-linear and can be characterized by three regions:

- **Low Pressure:** At very low pressures, the sputtered tantalum atoms and reflected neutral argon atoms have high kinetic energy when they arrive at the substrate. This leads to a dense film with high compressive stress due to the "atomic peening" effect, where surface atoms are displaced into interstitial positions.[\[1\]](#)
- **Intermediate Pressure:** As the pressure increases, the energy of the sputtered particles is reduced due to more frequent collisions with the sputtering gas atoms. This leads to a less dense, more porous film structure, which can result in tensile stress. A transition from compressive to tensile stress is often observed in this region.[\[1\]](#)
- **High Pressure:** At even higher pressures, the film can become highly porous with a columnar grain structure, which can lead to a reduction in tensile stress or a shift back towards compressive stress.[\[1\]](#)

Q3: What is the influence of sputtering power on residual stress?

Increasing the sputtering power generally leads to a higher deposition rate and increased energy of the sputtered atoms. In the tensile stress region (intermediate pressures), increasing the power can make the stress more tensile. However, in the compressive stress regions (low and high pressures), the effect of power on residual stress is typically less significant.[\[1\]](#)

Q4: Can applying a substrate bias voltage help in reducing residual stress?

Yes, applying a negative bias voltage to the titanium substrate can significantly influence the residual stress. A substrate bias attracts positive ions from the plasma to the substrate, increasing the energy of the depositing film. This enhanced ion bombardment can lead to a denser film and can be used to shift the stress from tensile to compressive. However, an excessively high bias voltage can lead to re-sputtering of the film and an increase in defects, which might negatively impact the film's properties. One study on titanium films showed that increasing the bias voltage from 0 to -300 V caused a stress variation from tensile to compressive.

Q5: How does substrate temperature influence the residual stress in the tantalum film?

Increasing the substrate temperature during deposition can help reduce residual stress. Higher temperatures provide the adatoms with more surface mobility, allowing them to find lower-energy sites in the growing film. This can lead to a more ordered crystal structure with fewer defects, generally resulting in a reduction of both tensile and compressive stresses. For titanium thin films, an increase in substrate temperature from 25°C to 150°C was shown to decrease the residual stress from approximately 0.205 GPa (tensile) to -0.474 GPa (compressive).^[2]

Q6: Is post-deposition annealing an effective method for stress reduction?

Post-deposition annealing is a common and effective technique for reducing residual stress. The thermal energy allows for atomic rearrangement, annihilation of defects, and grain growth, which can relieve both compressive and tensile stresses. The effectiveness of annealing depends on the annealing temperature, time, and atmosphere. For tantalum films, annealing at 400°C in a nitrogen atmosphere has been shown to increase compressive stress due to the formation of a surface oxide layer.^[3] It is important to choose an annealing temperature that is high enough to be effective but low enough to avoid undesirable reactions between the tantalum film and the titanium substrate. For titanium alloys, stress relief annealing is typically performed at temperatures 120 to 200°C below the β -transus temperature.^[4]

Data Presentation: Sputtering Parameter Effects on Residual Stress

Note: Much of the available quantitative data is for tantalum films on silicon (Si) substrates. While the general trends are applicable to titanium substrates, the exact values may differ.

Sputtering Parameter	Substrate	Conditions	Resulting Residual Stress (MPa)	Reference
Pressure	Si	2-20 mTorr	+800 (tensile) to -1700 (compressive)	[5]
Si	3.5 mTorr (at 300W)	~ -1200 (compressive)	[1]	
Si	7.5 mTorr (at 300W)	~ +1200 (tensile)	[1]	
Si	19 mTorr (at 300W)	~ -200 (compressive)	[1]	
Power	Si	7.5 mTorr, 300W	~ +1200 (tensile)	[1]
Si	7.5 mTorr, 500W	~ +1800 (tensile)	[1]	
Substrate Temperature	Si	25°C	+205 (tensile)	[2]
Si	50°C	Compressive	[6]	
Si	150°C	-474 (compressive)	[2]	
Annealing Temperature	Si	As-deposited	High Compressive	[3]
Si	400°C in N2	Increased Compressive Stress	[3]	

Experimental Protocols

Protocol 1: DC Magnetron Sputtering of Tantalum on Titanium

This protocol outlines a general procedure for depositing tantalum films on titanium substrates with considerations for minimizing residual stress.

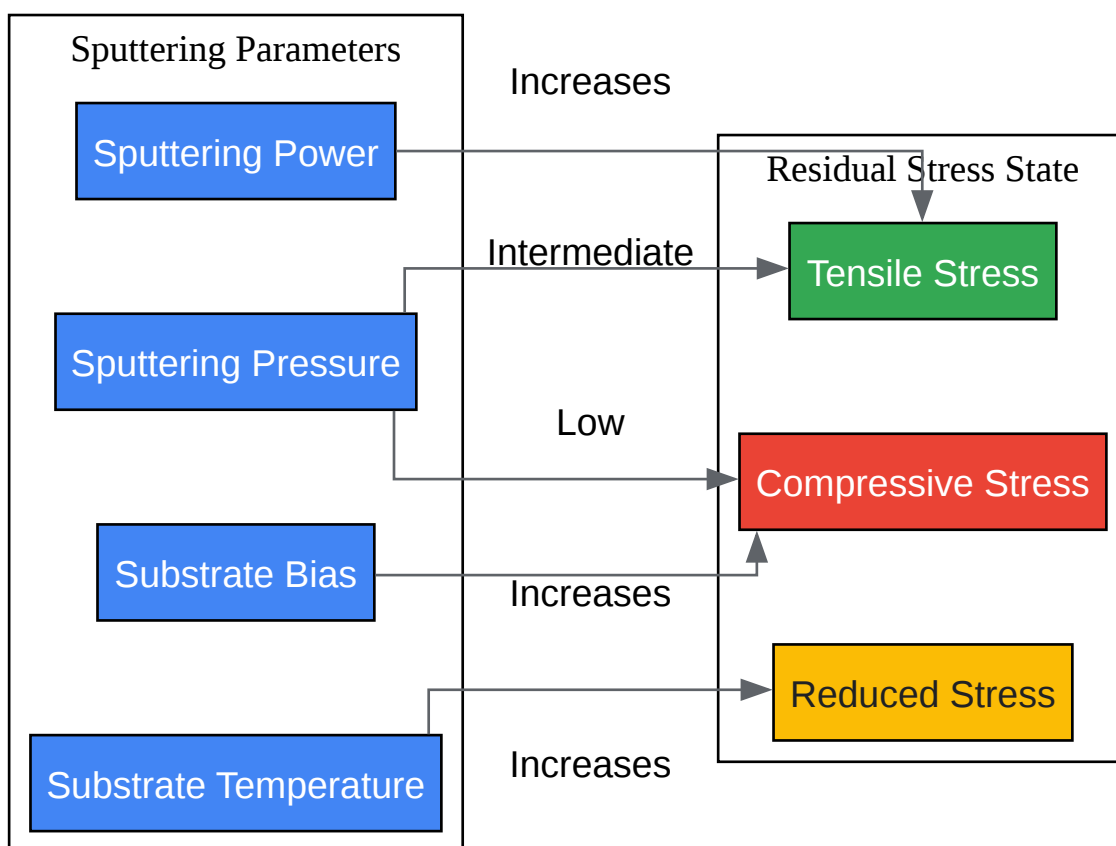
- Substrate Preparation:
 - Mechanically polish the titanium substrate to a mirror finish.
 - Ultrasonically clean the substrate sequentially in acetone and ethanol for 10-15 minutes each.[\[7\]](#)
 - Rinse with deionized water and dry with a nitrogen gun.
 - Optional: Perform an in-situ plasma etch (e.g., Ar⁺ plasma) immediately before deposition to remove any native oxide and surface contaminants.
- Sputtering System Preparation:
 - Mount the cleaned titanium substrate onto the substrate holder in the sputtering chamber.
 - Ensure the tantalum target (e.g., 99.95% purity) is properly installed.[\[7\]](#)
 - Evacuate the chamber to a base pressure of at least $< 1 \times 10^{-5}$ Pa.[\[8\]](#)
- Deposition Process:
 - Introduce high-purity argon (Ar) as the sputtering gas.
 - Set the desired sputtering pressure. To achieve lower compressive or slightly tensile stress, an intermediate pressure (e.g., 7-12 mTorr) might be a good starting point.[\[1\]](#)
 - Set the DC power to the tantalum target (e.g., 100-500 W).
 - If using, apply a negative DC or RF bias to the substrate. Start with a low bias (e.g., -50V) and adjust as needed.[\[8\]](#)
 - If heating the substrate, allow the temperature to stabilize at the setpoint before starting deposition.

- Pre-sputter the tantalum target for 5-10 minutes with the shutter closed to clean the target surface.
- Open the shutter and deposit the tantalum film to the desired thickness. The deposition time will depend on the calibrated deposition rate for the specific parameters used.
- Post-Deposition:
 - Allow the substrate to cool down in vacuum or in an inert gas atmosphere before venting the chamber.

Protocol 2: Post-Deposition Annealing for Stress Relief

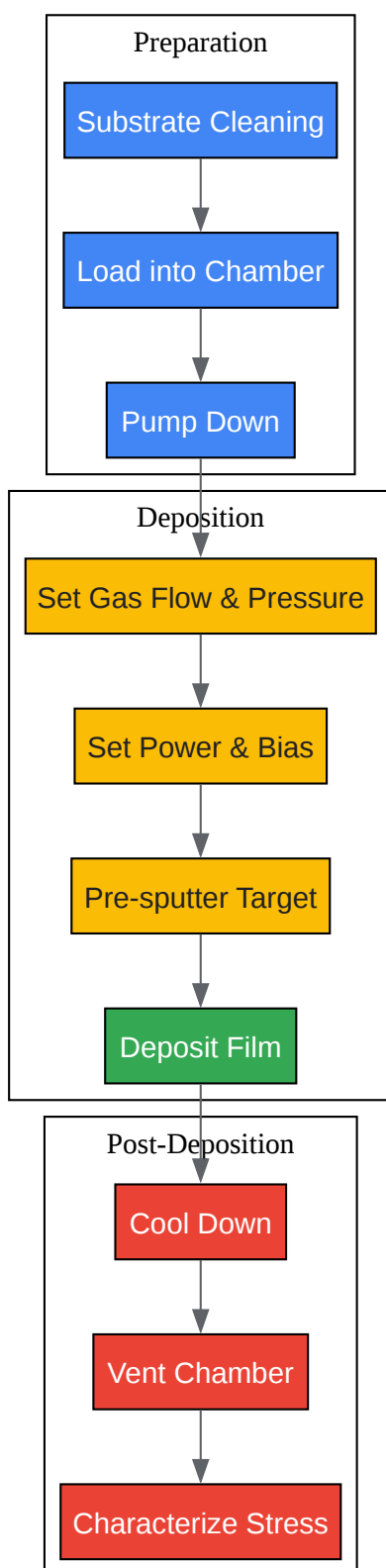
- Sample Placement: Place the tantalum-coated titanium substrate in a tube furnace or a rapid thermal annealing (RTA) system.
- Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidation of the tantalum and titanium.[3]
- Heating Cycle:
 - Ramp up the temperature to the desired annealing temperature (e.g., 400°C) at a controlled rate.[3]
 - Hold at the annealing temperature for the desired duration (e.g., 30 minutes).[3]
- Cooling Cycle:
 - Cool the sample down to room temperature in the inert atmosphere. A slow cooling rate is generally preferred to minimize the introduction of thermal stress.

Visualizations



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Caption: Relationship between sputtering parameters and residual stress.



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Caption: Experimental workflow for sputtering tantalum on titanium.

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